

# FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers and its low expression in healthy tissues. **FAPi-46**, a quinoline-based small molecule inhibitor of FAP, has shown significant promise as a radiotracer for both diagnostic imaging and targeted radionuclide therapy. Its favorable pharmacokinetics, including high tumor uptake and retention, have positioned it as a leading candidate for clinical translation. This technical guide provides a comprehensive overview of **FAPi-46**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols for its application.

**FAPi-46** is a versatile molecule that can be labeled with various radioisotopes for different applications. When labeled with Gallium-68 (<sup>68</sup>Ga), it serves as a diagnostic agent for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors. [1][2][3] For therapeutic purposes, **FAPi-46** can be labeled with beta-emitters like Lutetium-177 (<sup>177</sup>Lu) or Yttrium-90 (<sup>90</sup>Y), or alpha-emitters like Actinium-225 (<sup>225</sup>Ac), to deliver targeted radiation to tumors.[4][5]

## **Mechanism of Action**

**FAPi-46** functions by selectively binding to Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are a major



component of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, **FAPi-46** allows for the specific delivery of radioisotopes to the tumor stroma, thereby enabling both imaging and therapy. The quinoline-based structure of **FAPi-46** contributes to its high binding affinity and favorable pharmacokinetic profile.

## **Preclinical and Clinical Data**

A significant body of preclinical and clinical research has demonstrated the potential of **FAPi-46**. Studies have shown its high tumor uptake and prolonged retention compared to earlier FAP inhibitors like FAPI-04. This improved retention is crucial for therapeutic applications, as it allows for a higher radiation dose to be delivered to the tumor.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **FAPi-46** and its derivatives.

| Parameter                              | Value   | Context                                                 | Reference |
|----------------------------------------|---------|---------------------------------------------------------|-----------|
| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Affinity to human FAP<br>(Surface Plasmon<br>Resonance) |           |
| IC50 (Protease<br>Inhibition)          | 1.2 nM  | Inhibition of human FAP protease activity               | _         |
| IC50 (Competitor<br>Binding)           | 1.3 nM  | Competitor binding to FAP-expressing cells              |           |

Table 1: In Vitro Binding and Inhibition Data for FAPi-46



| Radiotracer               | Time Post-<br>Injection | Tumor Uptake<br>(%ID/g) | Model                               | Reference |
|---------------------------|-------------------------|-------------------------|-------------------------------------|-----------|
| <sup>68</sup> Ga-FAPi-46  | 1 hour                  | 10.1                    | HEK-FAP<br>xenograft mouse<br>model |           |
| <sup>177</sup> Lu-FAPi-46 | 24 hours                | 3.8                     | HEK-FAP<br>xenograft mouse<br>model | _         |
| <sup>177</sup> Lu-FAPi-46 | 72 hours                | 1.6                     | HEK-FAP<br>xenograft mouse<br>model |           |
| <sup>68</sup> Ga-FAPi-46  | 1 hour                  | ~12.76<br>(SUVmax)      | Human cancer patients               | _         |
| <sup>177</sup> Lu-FAPi-46 | 3 hours                 | ~0.3                    | PANC-1<br>xenograft mice            | _         |
| <sup>177</sup> Lu-FAPi-46 | 24 hours                | ~0.1                    | PANC-1<br>xenograft mice            |           |

Table 2: In Vivo Tumor Uptake of Radiolabeled FAPi-46

| Organ                | Effective Dose (mSv/MBq) | Reference |
|----------------------|--------------------------|-----------|
| Bladder Wall         | 2.41E-03                 |           |
| Ovaries              | 1.15E-03                 | _         |
| Red Marrow           | 8.49E-04                 | _         |
| Total Body (Average) | 7.80E-03                 | _         |

Table 3: Radiation Dosimetry of <sup>68</sup>Ga-**FAPi-46** in Cancer Patients

## **Experimental Protocols**



## Radiolabeling of FAPi-46 with Gallium-68 (68Ga)

This protocol is a generalized summary based on published methods.

#### Materials:

- FAPi-46 precursor
- Gallium-68 (<sup>68</sup>Ga) solution (from a <sup>68</sup>Ge/<sup>68</sup>Ga generator or cyclotron-produced)
- Sodium acetate solution (2.5 M)
- Ascorbic acid solution (20% in water)
- Ethanol
- Sodium chloride solution (0.9%)
- Phosphate buffer
- Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
- · Heating block or synthesizer module

#### Procedure:

- Combine 20 nmol of the FAPi-46 precursor with 10 μL of 20% ascorbic acid solution.
- Add approximately 1 mL of the <sup>68</sup>Ga solution (0.6–2 GBq in 0.6 M HCl).
- Adjust the pH of the mixture to 3.3–3.6 using 2.5 M sodium acetate.
- Heat the reaction mixture at 95°C for 10-20 minutes.
- Isolate the <sup>68</sup>Ga-**FAPi-46** by passing the reaction mixture through an SPE cartridge.
- · Wash the cartridge with water.
- Elute the <sup>68</sup>Ga-**FAPi-46** from the cartridge using 0.5 mL of ethanol.



- Dilute the eluted product with 5 mL of 0.9% sodium chloride solution.
- Adjust the final pH to 7 with phosphate buffer for injection.
- Perform quality control, including radiochemical purity assessment by HPLC.

## In Vivo Biodistribution Studies in Xenograft Models

This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled **FAPi-46** in tumor-bearing mice.

#### Materials:

- Tumor-bearing mice (e.g., with HEK-FAP or PANC-1 xenografts)
- Radiolabeled FAPi-46 (e.g., <sup>177</sup>Lu-FAPi-46)
- Anesthesia
- Gamma counter
- Calibrated scale

#### Procedure:

- Anesthetize the tumor-bearing mice.
- Inject a known activity of radiolabeled FAPi-46 (e.g., 10-30 MBq) intravenously via the tail vein.
- At predetermined time points (e.g., 3, 24, 72 hours) post-injection, euthanize a cohort of mice.
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
- · Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.



• Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

## **Visualizations**

Below are diagrams illustrating key concepts related to FAPi-46.











# TGF-β Fibroblast Activation Cancer-Associated FAPi-46 Fibroblast (CAF) Inhibits Activity **Increased FAP** Expression Extracellular Matrix (ECM) Remodeling

#### Context of FAP Activity in the Tumor Microenvironment

Click to download full resolution via product page

Tumor Progression, Invasion, Metastasis

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Facebook [cancer.gov]



- 2. First Patient Imaged in SOFIE's FAPI Phase II Trial SOFIE [sofie.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. openmedscience.com [openmedscience.com]
- 5. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146395#understanding-fapi-46-as-a-quinoline-based-radiotracer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com